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Abstract

JNJ-7184 is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large
(L) protein, a critical component of the viral RNA-dependent RNA polymerase complex. By
specifically targeting the connector domain of the L-protein, JNJ-7184 effectively halts viral
replication and transcription, demonstrating significant antiviral activity against both RSV-A and
RSV-B strains. This technical guide provides a comprehensive overview of the chemical
structure, properties, and pharmacological profile of INJ-7184, including detailed experimental
protocols for its evaluation and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

JNJ-7184, with the chemical formula C30H27FN403, is a complex small molecule with a
molecular weight of 510.57 g/mol .[1] Its formal IUPAC name is (1S,2S)-2-(4-(7-cyclopropyl-5-
((R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrazolo[1,5-a]pyrimidin-2-yl)-3-
fluorophenyl)cyclopropane-1-carboxylic acid.[1]

Table 1: Chemical Identifiers and Properties of JINJ-7184
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Property Value Reference

Molecular Formula C30H27FN403 [1]

Molecular Weight 510.57 g/mol [1]
(1S,2S)-2-(4-(7-cyclopropyl-5-
((R)-1-methyl-1,2,3,4-
tetrahydroisoquinoline-2-

IUPAC Name carbonyl)pyrazolo[1,5- [1]

a]pyrimidin-2-yl)-3-
fluorophenyl)cyclopropane-1-

carboxylic acid

SMILES String

C[C@H]1N(C(C2=NC3=CC(C
4=CC=C([C@@H]5--INVALID-
LINK--
C5)C=C4F)=NN3C(C6CCB)=C
2)=0)CCC7=CC=CC=C71

pEC50 (HeLa cells)

7.86

[2]

pCC50 (Hela cells)

4.29

[2]

Pharmacological Profile
Mechanism of Action

JNJ-7184 functions as a non-nucleoside inhibitor of the RSV L-protein polymerase.[3] Its

primary target is the connector domain of the L-protein, a region distinct from the active site of

RNA polymerization.[3][4] By binding to this allosteric site, JNJ-7184 induces a conformational

change in the polymerase complex that prevents the initiation or early elongation of viral RNA

synthesis.[3] This targeted inhibition effectively halts both viral genome replication and the

transcription of viral messenger RNAs (mMRNAS).
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Mechanism of Action of INJ-7184
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Figure 1. Simplified signaling pathway of JINJ-7184's inhibitory action on RSV replication.
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Antiviral Activity

JNJ-7184 demonstrates potent inhibitory activity against both major subgroups of RSV, RSV-A
and RSV-B.[3] In cell-based assays using HelLa cells, it exhibits a pEC50 of 7.86, indicating
high potency in inhibiting viral replication.[2] The corresponding pCC50 of 4.29 suggests a
moderate therapeutic window.[2] Furthermore, preclinical studies in neonatal lambs, a well-
established model for human RSV infection, have shown that INJ-7184 is therapeutically
effective, significantly reducing lung pathology associated with the infection.[3]

Experimental Protocols
Synthesis of JNJ-7184

Detailed, step-by-step synthetic protocols for INJ-7184 are not publicly available in the
reviewed literature. The complex heterocyclic core, a pyrazolo[1,5-a]pyrimidine, coupled with
stereospecific cyclopropane and tetrahydroisoquinoline moieties, suggests a multi-step
synthesis requiring advanced organic chemistry techniques.

In Vitro Antiviral Activity Assessment: RSV-eGFP
Reporter Assay

This protocol outlines a general method for determining the antiviral potency of JINJ-7184 using
a recombinant RSV strain expressing enhanced Green Fluorescent Protein (eGFP).

Objective: To quantify the inhibition of RSV replication by JNJ-7184 through the measurement
of eGFP expression.

Materials:

HelLa or HEp-2 cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)
and antibiotics

Recombinant RSV-A2 strain expressing eGFP (RSV-A2-eGFP)

JNJ-7184 stock solution (in DMSO)
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e 96-well microplates
¢ Fluorescence microplate reader
Procedure:

o Cell Seeding: Seed HelLa or HEp-2 cells in a 96-well plate at a density that will result in a
confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 atmosphere.

o Compound Preparation: Prepare serial dilutions of INJ-7184 in cell culture medium. Ensure
the final DMSO concentration is non-toxic to the cells (typically <0.5%).

« Infection: When cells are confluent, remove the growth medium and infect with RSV-A2-
eGFP at a predetermined multiplicity of infection (MOI).

o Treatment: Immediately after infection, add the serially diluted JNJ-7184 to the respective
wells. Include a virus-only control (no compound) and a cell-only control (no virus, no
compound).

 Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period that allows for
robust eGFP expression in the virus control wells (e.g., 48-72 hours).

o Quantification: Measure the eGFP fluorescence intensity in each well using a fluorescence
microplate reader.

o Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the
percentage of inhibition of eGFP expression against the logarithm of the JINJ-7184
concentration and fitting the data to a dose-response curve.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15565171?utm_src=pdf-body
https://www.benchchem.com/product/b15565171?utm_src=pdf-body
https://www.benchchem.com/product/b15565171?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for RSV-eGFP Reporter Assay
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Figure 2. Experimental workflow for the RSV-eGFP reporter assay.

In Vivo Efficacy Evaluation in a Neonatal Lamb Model

The neonatal lamb is a highly relevant preclinical model for RSV infection due to similarities in
lung physiology and disease pathology to human infants.[5]
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Objective: To assess the therapeutic efficacy of INJ-7184 in reducing RSV-induced lung
pathology in neonatal lambs.[3][6]

Animals: Neonatal lambs, typically 3-5 days old.
Procedure:
 Infection: Lambs are intranasally inoculated with a human strain of RSV.

o Treatment: At a predetermined time post-infection (e.g., at the peak of viral replication),
treatment with INJ-7184 is initiated. The compound is typically administered orally. A control
group receives a vehicle.

e Monitoring: Animals are monitored daily for clinical signs of respiratory iliness.

» Necropsy and Sample Collection: At the end of the study period, lambs are euthanized, and
lung tissues are collected. Bronchoalveolar lavage (BAL) fluid may also be collected.

e Analysis:

o Viral Load: RSV titers in lung tissue and BAL fluid are quantified by plaque assay or gRT-
PCR.

o Lung Pathology: Lungs are macroscopically and microscopically examined for lesions
characteristic of RSV infection (e.g., bronchiolitis, inflammation). Histopathological scoring
is performed.
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In Vivo Efficacy Study Workflow in Neonatal Lambs
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Figure 3. Workflow for in vivo efficacy testing of INJ-7184 in the neonatal lamb model.

Conclusion

JNJ-7184 represents a promising class of direct-acting antiviral agents against RSV. Its novel
mechanism of action, targeting the connector domain of the L-protein polymerase, offers a
potential new strategy for the treatment of RSV infections. The potent in vitro activity against
both major RSV subtypes and the demonstrated in vivo efficacy in a relevant animal model
underscore its potential for further clinical development. This technical guide provides a
foundational understanding of JNJ-7184 for researchers and drug development professionals,
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though further disclosure of detailed synthetic and analytical methods will be crucial for
advancing its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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